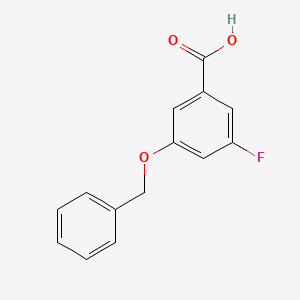

3-(Benzyloxy)-5-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZBXDHNZDYNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285121 | |

| Record name | 3-Fluoro-5-(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186584-74-7 | |

| Record name | 3-Fluoro-5-(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186584-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyloxy 5 Fluorobenzoic Acid and Its Structural Congeners

Established Synthetic Pathways to Substituted Fluorobenzoic Acids

The introduction of a fluorine atom onto a benzoic acid scaffold can be achieved through several distinct strategies, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the compatibility with other functional groups present on the substrate.

Direct fluorination of C-H bonds on an aromatic ring using an electrophilic fluorine source is a powerful method for producing fluoroarenes. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common, offering greater stability, safety, and ease of handling compared to elemental fluorine or oxygen-fluorine containing reagents. wikipedia.org

Prominent among these N-F reagents is 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known by the trade name Selectfluor® . enamine.netwikipedia.org This stable, crystalline solid serves as a powerful electrophilic fluorine donor for a wide range of substrates, including aromatic compounds. enamine.net The mechanism of fluorination with Selectfluor is thought to proceed via a single-electron transfer (SET) pathway. rsc.orgresearchgate.net

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. libretexts.orgstudysmarter.co.uk Activating groups (electron-donating) direct the incoming electrophile to the ortho and para positions, while deactivating groups (electron-withdrawing) direct it to the meta position. libretexts.org For a precursor to 3-(benzyloxy)-5-fluorobenzoic acid, the directing effects of the existing benzyloxy and carboxyl groups (or their precursors) must be carefully considered to achieve the desired 1,3,5-substitution pattern. Computational models like RegioSQM have been developed to predict the regiochemical outcome of such reactions with high accuracy. rsc.org

Table 1: Examples of Electrophilic Fluorinating Agents

| Reagent Name | Common Abbreviation | Characteristics |

|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF₄ | Highly stable, non-hygroscopic crystalline solid; powerful electrophilic fluorine donor. enamine.net |

| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-fluorosulfonimide. wikipedia.org |

Nucleophilic aromatic substitution (SNAr) provides an alternative route to fluoroarenes, particularly for aromatic rings that are electron-deficient. masterorganicchemistry.com This reaction involves the attack of a nucleophile, in this case, a fluoride (B91410) ion source, on an aromatic ring bearing a suitable leaving group and strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the ortho and/or para positions. masterorganicchemistry.comresearchgate.net

The carboxylic acid moiety can be installed through palladium-catalyzed carbonylation of an aryl halide or triflate. doaj.orgnih.gov This versatile method involves the reaction of an aromatic halide with carbon monoxide (CO) and a nucleophile in the presence of a palladium catalyst. nih.gov To form a carboxylic acid, water acts as the nucleophile.

This reaction has seen significant development, with modern protocols allowing for the use of atmospheric pressure of CO, or even CO surrogates like N-formylsaccharin, making the procedure more accessible and safer. nih.govorganic-chemistry.org The choice of ligand for the palladium catalyst is crucial for an efficient reaction. For instance, Xantphos has been used effectively in the carbonylation of aryl bromides at atmospheric pressure. nih.gov This method is highly regioselective, as the carbonyl group is introduced at the position of the halide. nih.gov Thus, starting with a 1-benzyloxy-3,5-difluorobenzene or a related halogenated precursor would allow for the direct synthesis of the target benzoic acid. Recent advances have also explored the fluorocarbonylation of aryl boron compounds. researchgate.netnih.gov

The Balz-Schiemann reaction is a classic and reliable method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgnumberanalytics.com The process involves two key steps: the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, followed by the introduction of a tetrafluoroborate (B81430) anion (from HBF₄) to form an aryl diazonium tetrafluoroborate intermediate. numberanalytics.comchemistrylearner.com This intermediate is then thermally decomposed to yield the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgchemistrylearner.com

This method has been traditionally used to prepare compounds like 4-fluorobenzoic acid. wikipedia.orgbyjus.com Innovations to the traditional protocol include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can improve yields for certain substrates. wikipedia.org To improve safety, especially on a larger scale, recent developments have focused on performing the thermal decomposition in ionic liquids, which allows for better temperature control and reduces the risk of uncontrolled exothermic reactions. researchgate.net

Table 2: Key Steps of the Balz-Schiemann Reaction

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | Aromatic amine, NaNO₂, strong acid (e.g., HCl) | Aryl diazonium salt |

| 2 | Anion Exchange | Aryl diazonium salt, HBF₄ | Aryl diazonium tetrafluoroborate |

Installation and Manipulation of Benzyloxy Groups in Aromatic Systems

The benzyloxy group serves as a common protecting group for phenols due to its stability under a wide range of conditions and its susceptibility to cleavage via hydrogenolysis. Its installation is a key step in a multi-step synthesis of the target compound.

The Williamson ether synthesis is the quintessential method for preparing ethers, including aryl ethers like the benzyloxy-substituted precursors needed for this compound. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an SN2 mechanism where an alkoxide (or phenoxide) ion acts as a nucleophile, attacking an alkyl halide. wikipedia.orgjk-sci.com To synthesize a benzyloxy-substituted arene, the corresponding phenol (B47542) (e.g., 3-fluoro-5-hydroxyphenobenzoic acid or its ester) would be deprotonated with a base to form a phenoxide, which then reacts with benzyl (B1604629) chloride or benzyl bromide. youtube.com

The choice of base and solvent is critical for optimizing the reaction. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenol. jk-sci.comnumberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they facilitate the SN2 reaction. wikipedia.org

Modern variations of the Williamson synthesis aim to improve efficiency and sustainability. These include the use of phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) to facilitate the reaction in two-phase systems, the application of microwave or ultrasound irradiation to accelerate reaction times, and the development of catalytic versions that can operate under milder conditions or with less hazardous reagents. numberanalytics.comnumberanalytics.comresearchgate.net

Table 3: Common Reagents for Williamson Ether Synthesis

| Component | Examples | Purpose |

|---|---|---|

| Alcohol/Phenol | 3-Fluoro-5-hydroxyphenobenzoic acid derivative | The oxygen source for the ether. |

| Alkylating Agent | Benzyl chloride, Benzyl bromide | Provides the benzyl group; must be a good SN2 substrate (primary halide). youtube.com |

| Base | NaH, K₂CO₃, NaOH | Deprotonates the hydroxyl group to form the nucleophilic phenoxide. jk-sci.comnumberanalytics.com |

| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are preferred to accelerate the SN2 reaction. wikipedia.org |

| Catalyst (Modern Variants) | Phase-transfer catalysts (e.g., 18-crown-6), Copper(I) salts | Enhance reaction rates and efficiency. wikipedia.orgjk-sci.comnumberanalytics.com |

Alternative Benzylation Reagents and Conditions

The introduction of the benzyl protecting group onto a phenolic hydroxyl group is a fundamental transformation in organic synthesis. While benzyl bromide is a common reagent for this purpose, a variety of alternative reagents and conditions can be employed, often to overcome challenges such as substrate sensitivity, improve yields, or simplify purification.

One common alternative to benzyl bromide is benzyl chloride . For instance, in the synthesis of 2-fluoro-4-benzyloxybenzoic acid, a structural isomer of the title compound, benzyl chloride is reacted with 2-fluoro-4-hydroxy-benzoic acid in the presence of potassium hydroxide (B78521) in ethanol (B145695) at 60°C. prepchem.com This method demonstrates the utility of benzyl chloride as an effective benzylation agent for fluorinated hydroxybenzoic acids.

Another approach involves the use of benzyl trichloroacetimidate under acidic catalysis. This reagent is known for its high reactivity and the mild conditions required for the reaction, which can be beneficial for substrates with sensitive functional groups. The reaction typically proceeds at room temperature or with gentle heating in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid.

Phase-transfer catalysis (PTC) offers another set of conditions for benzylation. Using a phase-transfer catalyst, such as a quaternary ammonium salt, allows the reaction between an aqueous solution of the phenoxide and an organic solution of the benzylating agent to occur efficiently. This can be particularly useful for improving reaction rates and avoiding the need for anhydrous solvents.

The choice of base and solvent system also plays a crucial role. Stronger bases like sodium hydride (NaH) can be used to deprotonate the phenol, followed by the addition of the benzylating agent. researchgate.net Aprotic polar solvents like dimethylformamide (DMF) are often employed in these reactions. researchgate.netmdpi.com The use of crown ethers, such as 18-crown-6, can also enhance the reactivity of the nucleophile in O-alkylation reactions. mdpi.com

| Benzylation Reagent | Catalyst/Base | Solvent | Temperature | Application Example |

| Benzyl chloride | Potassium hydroxide | Ethanol | 60°C | Synthesis of 2-fluoro-4-benzyloxybenzoic acid prepchem.com |

| Benzyl bromide | Potassium carbonate | Dimethylformamide | 80°C | Synthesis of methyl 3-(propargyloxy)-5-(benzyloxy)benzoate mdpi.comunimi.it |

| Benzyl trichloroacetimidate | Trifluoromethanesulfonic acid (catalytic) | Dichloromethane | Room Temperature | General benzylation of alcohols and phenols |

| Benzyl bromide | Sodium hydride | Dimethylformamide | Room Temperature | Synthesis of precursors for radiolabeling researchgate.net |

Convergent and Linear Synthesis Routes for this compound

The construction of this compound can be achieved through either linear or convergent synthetic strategies. A linear synthesis involves the sequential modification of a single starting material, while a convergent synthesis involves the independent synthesis of key fragments that are later combined.

Strategies Involving Pre-functionalized Aromatic Precursors

A convergent approach to this compound can be highly efficient. This strategy often involves the synthesis of a pre-functionalized aromatic precursor that already contains the benzyloxy and fluoro groups, which is then transformed into the final benzoic acid.

For example, a plausible convergent synthesis could start from 3-fluoro-5-hydroxybenzaldehyde. The hydroxyl group can be benzylated to afford 3-(benzyloxy)-5-fluorobenzaldehyde. This intermediate can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent. This approach is advantageous as the key functional groups are installed on a simpler aromatic core before the introduction of the carboxylic acid functionality.

In a more complex application, the (3′-benzyloxy)-3-fluoro- moiety is synthesized as part of a larger fragment which is then used in a subsequent coupling reaction. For instance, in the synthesis of certain biphenyl (B1667301) derivatives, a boronic acid or ester containing the 3-(benzyloxy)-5-fluoro- fragment could be prepared and then coupled with another aryl halide via a Suzuki coupling reaction. asianpubs.orgasianpubs.org This highlights a convergent strategy where the synthesis of the 3-(benzyloxy)-5-fluorophenyl fragment is a key initial step.

Sequential Introduction of Fluorine and Benzyloxy Substituents

Route 1: Fluorination followed by Benzylation

This route would likely start with 3-hydroxy-5-aminobenzoic acid. The amino group can be converted to a diazonium salt and subsequently transformed into a fluoro group via the Balz-Schiemann reaction, which utilizes tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate. epo.org This would yield 3-fluoro-5-hydroxybenzoic acid. The final step would be the benzylation of the hydroxyl group, as described in section 2.2.2.

Route 2: Benzylation followed by Fluorination

Alternatively, one could start with 3-hydroxy-5-nitrobenzoic acid. The hydroxyl group could first be protected as a benzyl ether to give 3-(benzyloxy)-5-nitrobenzoic acid. The nitro group would then be reduced to an amino group, for example, by catalytic hydrogenation. Finally, the resulting amino group would be converted to the fluoro substituent via a Sandmeyer-type reaction or the Balz-Schiemann reaction.

| Synthetic Strategy | Key Steps | Starting Material Example |

| Convergent | 1. Benzylation of a pre-functionalized aldehyde. 2. Oxidation to the carboxylic acid. | 3-Fluoro-5-hydroxybenzaldehyde |

| Linear (Fluorination first) | 1. Diazotization of an amino group. 2. Fluorination (e.g., Balz-Schiemann). 3. Benzylation of the hydroxyl group. | 3-Hydroxy-5-aminobenzoic acid |

| Linear (Benzylation first) | 1. Benzylation of a hydroxyl group. 2. Reduction of a nitro group. 3. Diazotization and fluorination. | 3-Hydroxy-5-nitrobenzoic acid |

Preparation of Related Fluorobenzoic Acid Benzyloxy Derivatives

The synthetic methodologies for this compound can be further understood by examining the preparation of its structural isomers and related derivatives.

A notable example is the synthesis of 2-fluoro-4-benzyloxybenzoic acid . This compound is prepared by the benzylation of 2-fluoro-4-hydroxy-benzoic acid with benzyl chloride in the presence of potassium hydroxide and ethanol. prepchem.com The starting material, 2-fluoro-4-hydroxy-benzoic acid, can be obtained from the corresponding aminobenzoic acid.

Another related compound is 3,5-bis(benzyloxy)benzoic acid . Its synthesis involves the double benzylation of 3,5-dihydroxybenzoic acid. researchgate.net While this compound lacks the fluorine substituent, the benzylation methodology is directly applicable.

The synthesis of various other fluorobenzoic acids often relies on the introduction of the fluorine atom at an early stage, followed by further functionalization. For instance, p-fluorobenzoic acid can be prepared from ethyl p-aminobenzoate via diazotization and subsequent reaction with fluoboric acid. orgsyn.org The resulting ethyl p-fluorobenzoate is then hydrolyzed to the carboxylic acid. orgsyn.org Such strategies, where a fluorinated building block is elaborated, are common in the synthesis of fluorinated aromatic compounds.

Computational and Theoretical Investigations of 3 Benzyloxy 5 Fluorobenzoic Acid

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 3-(benzyloxy)-5-fluorobenzoic acid is fundamental to understanding its chemical properties and reactivity. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons within the molecule. A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species.

In analogous substituted benzoic acid derivatives, the electron density in the HOMO is often concentrated on the aromatic ring and the oxygen atoms of the substituent groups. For instance, in a related compound, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the HOMO is primarily located on the biphenyl (B1667301) rings with some contribution from the benzyloxy oxygen. The LUMO, in contrast, is typically centered on the benzoic acid moiety. rri.res.innih.gov This distribution suggests that the benzyloxy-substituted ring is the primary site for electrophilic attack, while the benzoic acid portion is more susceptible to nucleophilic attack.

For this compound, it is anticipated that the HOMO would be largely distributed over the benzyloxy-substituted phenyl ring, reflecting the electron-donating character of the ether oxygen. The LUMO is expected to be localized on the fluorinated benzoic acid ring, influenced by the electron-withdrawing nature of both the fluorine atom and the carboxylic acid group.

A hypothetical table of calculated electronic properties for this compound, based on DFT calculations of similar molecules, is presented below. rri.res.innih.gov

| Property | Predicted Value (eV) |

| HOMO Energy | -6.1 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.3 |

This is an interactive table. You can sort and filter the data.

Conformational Analysis and Rotational Barriers of the Benzyloxy Group

The flexibility of the benzyloxy group introduces a degree of conformational complexity to this compound. The rotation around the C-O-C bonds of the ether linkage and the C-C bond connecting the carboxylic acid to the aromatic ring gives rise to various possible conformers with different energies.

Computational studies on substituted benzoic acids have shown that the orientation of the carboxylic acid group relative to the phenyl ring can exist in cis and trans forms. nih.gov In many cases, the cis conformer, where the hydroxyl proton of the carboxylic acid is oriented towards the ring, is found to be the most stable due to favorable intramolecular interactions. nih.gov

The rotational barrier of the benzyloxy group is another crucial aspect. The rotation around the phenyl-O bond and the O-CH₂ bond will be hindered to some extent by steric interactions with the adjacent fluorine atom and the carboxylic acid group. Quantum chemical calculations can map the potential energy surface for these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them.

For the benzyloxy group, a key dihedral angle is that between the plane of the phenyl ring of the benzoic acid and the plane of the phenyl ring of the benzyl (B1604629) group. In a related compound, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the dihedral angle between the benzyloxy group and the adjacent phenyl ring is significant, indicating a non-planar arrangement. rri.res.innih.gov A similar non-planar, staggered conformation is expected for this compound to minimize steric hindrance.

A hypothetical table summarizing the calculated rotational energy barriers for the benzyloxy group is provided below.

| Rotational Bond | Predicted Energy Barrier (kJ/mol) |

| Phenyl-O | 15-25 |

| O-CH₂ | 10-20 |

This is an interactive table. You can sort and filter the data.

Quantum Chemical Calculations for Reaction Pathway Prediction

For this compound, these methods can be applied to predict its behavior in various chemical transformations. For example, in esterification or amidation reactions involving the carboxylic acid group, calculations can elucidate the step-by-step mechanism, including the initial nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the final elimination of a water molecule.

Furthermore, these calculations can predict the regioselectivity of reactions on the aromatic rings. For instance, in electrophilic aromatic substitution reactions, the calculations can determine the relative energies of the intermediates formed upon attack at different positions on the rings, thus predicting the most likely site of substitution. The presence of the activating benzyloxy group and the deactivating fluorine and carboxylic acid groups will create a complex pattern of reactivity that can be unraveled through computational analysis.

A general workflow for predicting a reaction pathway using quantum chemical calculations involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Transition State Search: A search is conducted for the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase (liquid or solid) and for analyzing intermolecular interactions. nih.govnih.gov

MD simulations model the movement of atoms and molecules over time based on a classical force field. For this compound, MD simulations can provide insights into how multiple molecules interact with each other in a solvent or in a crystal lattice. These simulations can reveal the preferred modes of intermolecular association, such as the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common motif for carboxylic acids.

The simulations can also shed light on the nature of other intermolecular forces at play, including:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The ether oxygen and the fluorine atom can also participate as hydrogen bond acceptors.

π-π Stacking: The two aromatic rings in the molecule can interact with the rings of neighboring molecules through π-π stacking interactions.

Hydrophobic Interactions: The benzyl group and the phenyl ring of the benzoic acid can engage in hydrophobic interactions with nonpolar molecules or parts of molecules.

By analyzing the radial distribution functions and the persistence of different types of interactions during a simulation, a detailed picture of the intermolecular forces governing the behavior of this compound can be obtained. nih.govnih.gov

Influence of Fluorine and Benzyloxy Substituents on Electronic Properties

The electronic properties of the benzoic acid core are significantly modulated by the presence of the fluorine and benzyloxy substituents. These substituents exert both inductive and resonance (mesomeric) effects, which alter the electron density distribution in the aromatic ring and influence the molecule's acidity and reactivity.

The fluorine atom at the 5-position is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It pulls electron density from the ring through the sigma bond network. It also has a weak, electron-donating resonance effect (+M) due to its lone pairs, but for halogens, the inductive effect typically dominates. The net effect of the fluorine atom is to decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack and increasing the acidity of the carboxylic acid group. Studies on fluorinated benzenes have shown that increasing the number of fluorine substituents generally leads to a decrease in the aromaticity of the ring. nih.gov

The interplay of these substituent effects in this compound is summarized in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -F | 5 | -I (Strongly withdrawing) | +M (Weakly donating) | Deactivating |

| -OCH₂Ph | 3 | -I (Withdrawing) | +M (Strongly donating) | Activating |

| -COOH | 1 | -I (Withdrawing) | -M (Withdrawing) | Deactivating |

This is an interactive table. You can sort and filter the data.

The combination of these effects leads to a complex pattern of electron distribution. The benzyloxy group will tend to direct electrophilic attack to its ortho and para positions (positions 2, 4, and 6 of the benzoic acid ring). However, the deactivating effects of the fluorine and carboxylic acid groups will modulate this reactivity. Computational methods such as Natural Bond Orbital (NBO) analysis can provide a quantitative picture of the charge distribution and the nature of the intramolecular interactions.

Role of 3 Benzyloxy 5 Fluorobenzoic Acid As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The intrinsic functionalities of 3-(Benzyloxy)-5-fluorobenzoic acid make it an exceptionally useful precursor for synthesizing complex organic scaffolds. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations, including amide bond formation and esterification, while the fluorine and benzyloxy groups modulate the electronic properties and steric profile of the molecule. Research has demonstrated the synthesis of complex derivatives such as (3′-Benzyloxy)-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl] carbaldehyde and related indanone structures starting from precursors like 3-(benzyloxy)-5-fluorobenzaldehyde, highlighting the utility of the benzyloxy-fluoro-phenyl core in building elaborate biphenyl (B1667301) and fused-ring systems. asianpubs.orgasianpubs.org

Utilization in Heterocyclic Chemistry (e.g., Oxadiazoles (B1248032), Benzothiazoles)

Heterocyclic compounds are cornerstones of medicinal chemistry and materials science. Benzoic acids are crucial starting materials for the synthesis of various heterocycles, including oxadiazoles and benzothiazoles.

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is a well-known bioisostere for carboxylic acid and carboxamide groups and is a feature of numerous pharmacologically active compounds. rjptonline.org The general synthesis of 1,2,4-oxadiazoles often involves the cyclization of an amidoxime (B1450833) with a carboxylic acid or its derivative. nih.govmdpi.com Benzoic acids like this compound can be activated (e.g., to an acyl chloride) and reacted with amidoximes to form the oxadiazole ring. nih.govmdpi.com This positions the compound as a valuable precursor for creating novel 1,2,4-oxadiazole derivatives where the 3-(benzyloxy)-5-fluorophenyl moiety can be systematically incorporated to modulate biological activity or material properties. ipbcams.ac.cngoogle.com For instance, research into 1,2,4-oxadiazole benzoic acid compounds has been pursued for developing agents that can modulate premature translation termination in genetic diseases. google.com

Benzothiazoles: Benzothiazoles are another class of heterocyclic compounds with significant industrial and pharmaceutical applications, including antitumor and antimicrobial agents. thieme-connect.com A primary method for their synthesis is the direct condensation of 2-aminothiophenols with carboxylic acids. thieme-connect.comresearchgate.netnih.gov This reaction can be promoted under various conditions, including microwave irradiation or using dehydrating agents like polyphosphoric acid (PPA) or a MeSO3H/SiO2 system. researchgate.netnih.gov this compound can serve as the carboxylic acid component in this condensation, leading to the formation of 2-substituted benzothiazoles bearing its distinct trifunctional aromatic ring. acs.org This allows for the direct installation of the benzyloxy and fluoro-substituted phenyl group onto the C2 position of the benzothiazole (B30560) core, a key position for influencing biological activity. nih.gov

Table 1: General Synthetic Routes to Heterocycles from Carboxylic Acids

| Heterocycle | General Precursors | Common Reaction Conditions | Relevance to this compound |

| 1,2,4-Oxadiazole | Carboxylic Acid (or derivative) + Amidoxime | Activation of carboxylic acid (e.g., with EDC, DCC, SOCl₂), followed by cyclization. nih.govmdpi.com | Can be converted to an acyl chloride and reacted with an amidoxime to form a 3,5-disubstituted oxadiazole. nih.govresearchgate.net |

| Benzothiazole | Carboxylic Acid + 2-Aminothiophenol | Direct condensation, often at high temperatures or with a dehydrating agent (e.g., PPA, microwave). thieme-connect.comnih.gov | Can condense directly to form a 2-(3-(benzyloxy)-5-fluorophenyl)benzothiazole scaffold. acs.org |

Application in Polyaromatic and Fused Ring System Synthesis

The development of polyaromatic and fused ring systems is a significant area of organic synthesis, driven by applications in materials science and complex drug design. The structural framework of this compound is suitable for elaboration into such systems. For example, the cyclization of related propargyloxy-benzoic acid esters has been shown to produce chromane (B1220400) rings, which are benzofused heterocycles. mdpi.com Furthermore, palladium-catalyzed intramolecular reactions, such as the Heck reaction, are powerful methods for constructing benzofused rings like benzazepines from appropriately substituted precursors. sciensage.info The functional groups on this compound allow for the attachment of alkenyl or other reactive chains, setting the stage for such intramolecular cyclizations to build fused systems. The synthesis of nonplanar polycyclic aromatic hydrocarbons has also been achieved through rearrangements of overcrowded, benzene-rich structures, a strategy where highly substituted precursors play a key role. mpg.de

Building Block for Advanced Chemical Entities

This compound is frequently employed as a foundational building block for creating advanced chemical entities, particularly active pharmaceutical ingredients (APIs). Its pre-functionalized nature allows for its incorporation into larger, more complex molecules through well-established chemical reactions. The carboxylic acid can be readily converted into an amide, a common linkage in many drug molecules. nih.gov For example, 3-cyano-5-fluorobenzoic acid, a related structure, is used to synthesize N-(pyridin-2-yl)benzamides by first converting the acid to its acyl chloride. nih.gov Similarly, this compound can be used to build complex biphenyl derivatives and other scaffolds identified as having potential antibacterial activity by targeting enzymes like FabI. asianpubs.org Its role as an intermediate is highlighted in the synthesis of complex molecules like lifitegrast, where benzofuran-6-carboxylic acid serves as a key intermediate. researchgate.net

Strategy for Introducing Fluorine and Benzyloxy Functionality into Target Molecules

The strategic incorporation of fluorine atoms into drug candidates is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Likewise, the benzyloxy group can serve as a bulky, lipophilic substituent or as a protected hydroxyl group that can be unmasked in a later synthetic step via hydrogenolysis. orgsyn.org

This compound offers a convenient and efficient strategy for introducing both the fluorine atom and the benzyloxy group simultaneously into a target molecule. By using this compound as a building block, chemists can avoid harsh or low-yielding fluorination or etherification steps at later stages of a complex synthesis. The compound ensures the precise placement of these two functional groups on the aromatic ring, a critical factor in structure-activity relationship (SAR) studies. For example, in the synthesis of complex biphenyls, the benzyloxy-fluoro-phenyl unit is carried through multiple steps, demonstrating the robustness of this substitution pattern. asianpubs.org

Table 2: Functional Groups of this compound and Their Strategic Roles

| Functional Group | Position | Strategic Role in Synthesis |

| Carboxylic Acid | C1 | Versatile handle for coupling reactions (e.g., amidation, esterification), directing group, precursor for other functional groups. nih.gov |

| Benzyloxy | C3 | Provides steric bulk, increases lipophilicity, acts as a stable protecting group for a phenol (B47542), removable via hydrogenolysis. orgsyn.org |

| Fluorine | C5 | Modulates electronic properties (pKa, reactivity), enhances metabolic stability, can improve membrane permeability and binding affinity of the final molecule. |

Use in Radiolabeling Strategies for Chemical Probe Development

Chemical probes, particularly those labeled with radionuclides for imaging techniques like Positron Emission Tomography (PET), are vital tools in diagnostics and drug development. nih.gov The development of these probes requires bifunctional molecules that can be attached to both a targeting vector (like a peptide or antibody) and a radionuclide. nih.gov

While direct examples involving this compound are not prominent, its structural motifs are highly relevant to radiolabeling strategies. The carboxylic acid group can be activated and conjugated to amine functionalities on biomolecules. More importantly, the fluorine substituent makes it an attractive candidate for developing ¹⁸F-labeled probes. Radiofluorination is a cornerstone of PET imaging. Although direct aromatic radiofluorination is challenging, this compound could be modified for use as a prosthetic group. For instance, the carboxylic acid could be converted to a more reactive species (like an N-hydroxysuccinimide ester) or another functional group suitable for click chemistry, enabling its conjugation to a biomolecule after radiolabeling at a different position or by using a fluorine-containing prosthetic group attached to it. nih.gov The development of novel imaging probes often involves structure-activity relationship studies to optimize tumor uptake and clearance, a process where variously substituted building blocks are essential. nih.gov

Derivatization Strategies and Functionalization of 3 Benzyloxy 5 Fluorobenzoic Acid

The chemical scaffold of 3-(benzyloxy)-5-fluorobenzoic acid presents multiple sites for synthetic modification, making it a versatile building block in organic synthesis. The principal locations for functionalization include the carboxylic acid group, the aromatic ring, and the benzylic position. Strategic derivatization at these sites allows for the construction of a diverse array of more complex molecules.

Mechanistic Insights into Reactions Involving 3 Benzyloxy 5 Fluorobenzoic Acid

Elucidation of Reaction Mechanisms in its Synthesis

The synthesis of 3-(benzyloxy)-5-fluorobenzoic acid typically involves the formation of an ether linkage, most commonly through a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the title compound, the key mechanistic step is the reaction of a 3-fluoro-5-hydroxybenzoic acid derivative with a benzyl (B1604629) halide.

The reaction proceeds via an S\textsubscript{N}2 mechanism. wikipedia.orgbyjus.com The phenolic hydroxyl group of the 3-fluoro-5-hydroxybenzoic acid is first deprotonated by a base, such as sodium hydride (NaH) or a carbonate base, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide) in a single, concerted step. youtube.commasterorganicchemistry.com The nucleophile attacks from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case for a benzyl group). wikipedia.org The halide is simultaneously displaced as a leaving group, resulting in the formation of the benzyl ether linkage.

The choice of base and solvent is critical for the success of this reaction. A sufficiently strong base is required to deprotonate the phenol (B47542), and an aprotic polar solvent is often used to solvate the cation of the base without interfering with the nucleophile. rsc.org

A plausible reaction scheme is presented below:

Step 1: Deprotonation of the phenol

3-Fluoro-5-hydroxybenzoic acid reacts with a base to form the corresponding phenoxide.

Step 2: Nucleophilic attack by the phenoxide

The phenoxide ion attacks the benzyl bromide in an S\textsubscript{N}2 fashion to yield this compound.

It is important to note that while the Williamson ether synthesis is a general and widely applicable method, the specific conditions for the synthesis of this compound, such as temperature and reaction time, would be optimized to maximize the yield and purity of the product. researchgate.net

Investigation of the Role of Fluorine in Directing Reactivity and Selectivity

The fluorine atom at the 5-position of the benzoic acid ring plays a significant role in directing the reactivity and selectivity of the molecule, particularly in electrophilic aromatic substitution reactions. The influence of the fluorine substituent is a result of the interplay between its inductive and resonance effects. csbsju.edu

Inductive Effect: Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). vaia.comnih.gov This effect deactivates the aromatic ring towards electrophilic attack by reducing the electron density of the π-system, making it less nucleophilic. csbsju.eduvaia.com This deactivation is more pronounced than that of other halogens. vaia.com

Resonance Effect: Despite its strong inductive effect, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). csbsju.edumasterorganicchemistry.com This resonance effect increases the electron density at the ortho and para positions relative to the meta position.

The presence of fluorine can also influence the acidity of the carboxylic acid group and the reactivity of the benzyloxy group through its electron-withdrawing nature. acs.org Furthermore, fluorine substitution can impact the physical and chemical properties of the molecule, such as its thermal stability and resistance to certain chemical reactions. nih.gov

| Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal due to high electronegativity. vaia.comnih.gov | Deactivates the benzene (B151609) ring towards electrophilic attack. vaia.com |

| Resonance Effect (+R) | Donation of lone pair electrons into the π-system. csbsju.edumasterorganicchemistry.com | Directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org |

| Overall Effect | Net deactivation but ortho-, para-directing. vaia.comlibretexts.org | Influences regioselectivity in substitution reactions. |

Mechanistic Studies of Benzyloxy Group Transformations

The benzyloxy group in this compound can undergo various transformations, with one of the most common being its removal, or debenzylation. This is a crucial reaction in synthetic chemistry, as the benzyl group is often used as a protecting group for hydroxyl functionalities. The most prevalent method for debenzylation is catalytic hydrogenolysis. acsgcipr.orgambeed.com

The mechanism of catalytic hydrogenolysis involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas (H\textsubscript{2}). acsgcipr.orgstackexchange.com The reaction proceeds on the surface of the catalyst. The benzyl ether adsorbs onto the catalyst surface, and the C-O bond of the ether is cleaved. acsgcipr.org Hydrogen atoms, also adsorbed on the catalyst surface, are then transferred to the resulting fragments, yielding the deprotected phenol (3-fluoro-5-hydroxybenzoic acid) and toluene (B28343). ambeed.com

The general mechanism can be summarized as follows:

Adsorption: Both the benzyl ether and hydrogen gas adsorb onto the surface of the palladium catalyst.

Bond Cleavage: The C-O bond of the benzyl ether is cleaved on the catalyst surface. stackexchange.com

Hydrogenation: Hydrogen atoms are transferred to the resulting fragments, forming the phenol and toluene.

Desorption: The final products, the deprotected phenol and toluene, desorb from the catalyst surface.

This process is generally clean and efficient, but the reaction conditions, such as catalyst loading, hydrogen pressure, and temperature, need to be carefully controlled to ensure complete debenzylation without affecting other functional groups in the molecule. researchgate.net

Alternative methods for debenzylation exist, including the use of strong acids or oxidizing agents, each with its own specific mechanism. nih.govmdpi.comacs.orgorganic-chemistry.orgnih.gov For instance, acid-catalyzed debenzylation involves the protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack or elimination. nih.govwikipedia.orgorgosolver.com

Kinetic and Thermodynamic Parameters of Key Reactions

While detailed kinetic and thermodynamic data specific to the reactions of this compound are not extensively reported in the literature, general principles and data from related systems can provide valuable insights.

Hydrogenolysis of Benzyl Ethers: The kinetics of catalytic hydrogenolysis are complex and depend on various factors, including the catalyst, substrate concentration, hydrogen pressure, and temperature. researchgate.net The reaction is often modeled using Langmuir-Hinshelwood kinetics, which considers the adsorption of reactants onto the catalyst surface. researchgate.net

Thermodynamic Data: The thermodynamic properties of fluorobenzoic acids have been studied. nist.govnist.govjbiochemtech.comchemeo.com The enthalpy of formation and sublimation for various isomers of fluorobenzoic acid have been determined experimentally and through computational methods. nist.gov This data can be used to estimate the thermodynamic feasibility of reactions involving these compounds. For example, the enthalpy of formation for 4-fluorobenzoic acid has been reported, which can serve as a point of comparison for its isomers. nist.govwikipedia.org However, specific thermodynamic parameters for the synthesis or debenzylation of this compound would require dedicated experimental studies.

| Reaction | Kinetic Parameters (General) | Thermodynamic Parameters (General) |

|---|---|---|

| Williamson Ether Synthesis | Second-order kinetics; rate depends on nucleophile and electrophile concentration, leaving group ability, and steric factors. masterorganicchemistry.comrsc.orgresearchgate.net | Generally exothermic, driven by the formation of a stable ether bond and a salt byproduct. |

| Catalytic Hydrogenolysis | Complex kinetics, often modeled by Langmuir-Hinshelwood mechanisms; dependent on catalyst activity, H₂ pressure, and temperature. researchgate.netresearchgate.net | Exothermic reaction, favored by the formation of a stable C-H bond and the release of toluene. |

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthesis Methods

The traditional synthesis of benzoic acid derivatives often involves multi-step processes that utilize petroleum-based precursors and potentially hazardous reagents. mdpi.com A primary future goal is to reinvent these pathways in line with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and using renewable resources.

Research is anticipated to move away from harsh solvents and reagents. For instance, the Williamson ether synthesis step, commonly used to introduce the benzyloxy group, could be adapted to use greener solvents like dimethyl carbonate (DMC) or ionic liquids instead of traditional volatile organic compounds. rsc.org Furthermore, biocatalysis presents a promising frontier. The use of enzymes, such as those from the shikimate pathway which organisms use to produce aromatic amino acids, could enable the synthesis of fluorinated benzoic acid precursors from simple, renewable feedstocks like glucose. mdpi.com While direct enzymatic synthesis of this specific compound is a long-term goal, developing enzyme cascades for related aromatic acids is an active area of research that could pave the way. researchgate.net

Another avenue involves improving the atom economy of reactions. This could include catalyst-free methods assisted by microwave irradiation, which has been shown to accelerate reactions like the coupling of phenols to electron-deficient aryl halides. organic-chemistry.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Parameter | Conventional Method | Potential Green Method |

| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) rsc.org | Dimethyl Carbonate (DMC), Water, Ionic Liquids |

| Catalysts | Strong inorganic acids, Heavy metals acs.org | Biocatalysts (enzymes), Metal-free nanostructured catalysts mdpi.comrsc.org |

| Energy Source | High-temperature reflux | Microwave irradiation, Room temperature reactions |

| Precursors | Petroleum-derived | Glucose, Lignin-based derivatives mdpi.comrsc.org |

| Byproducts | Toxic waste, stoichiometric salts | Water, biodegradable materials |

Exploration of Novel Catalytic Systems for Functionalization

Modern catalytic methods offer powerful tools for selectively modifying the 3-(Benzyloxy)-5-fluorobenzoic acid core, enabling the creation of diverse and complex derivatives. Future research will likely focus on the late-stage functionalization of this scaffold using transition-metal catalysis.

C-H Activation: A particularly exciting area is the direct functionalization of carbon-hydrogen (C-H) bonds. youtube.com Instead of relying on pre-functionalized starting materials, C-H activation allows for the direct attachment of new chemical groups to the aromatic ring. youtube.com For the this compound scaffold, this could involve palladium, rhodium, or manganese-catalyzed reactions to introduce alkyl, aryl, or other functional groups at the C2, C4, or C6 positions. youtube.comnih.gov The presence of the fluorine atom can paradoxically direct regioselective C-H bond activation, often favoring the reaction at the strongest C-H bond. nih.gov

Cross-Coupling Reactions: The compound's structure is well-suited for palladium-catalyzed cross-coupling reactions. While the benzyloxy and fluoro groups are relatively stable, the carboxylic acid can be converted to other functionalities, or the aromatic ring itself can be further substituted. For example, converting the benzoic acid to a boronic acid derivative, such as the related 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid, opens the door to Suzuki-Miyaura coupling reactions to form biaryl structures. These reactions are fundamental in medicinal chemistry for building complex molecular architectures. asianpubs.orgrsc.org

Table 2: Potential Catalytic Functionalization Reactions

| Reaction Type | Catalyst System (Example) | Potential Product |

| C-H Arylation | Pd(OAc)₂, Ligand, Base | 2-Aryl-3-(benzyloxy)-5-fluorobenzoic acid |

| C-H Olefination | [RhCp*Cl₂]₂, AgSbF₆ | 3-(Benzyloxy)-5-fluoro-2-vinylbenzoic acid |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | Biphenyl (B1667301) derivatives (from boronic acid analogue) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand, Base | Aminated derivatives (from halide precursor) |

Integration into Flow Chemistry and Automation Platforms

To accelerate discovery and improve manufacturing efficiency, the synthesis of this compound and its derivatives is being adapted for flow chemistry and automated platforms. sigmaaldrich.com Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers superior control over reaction parameters, enhanced safety, and easier scalability. sigmaaldrich.com

Automated synthesis platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention. sigmaaldrich.com For a molecule like this compound, a multi-step synthesis could be programmed into an automated system that sequentially performs the necessary reactions, purifies the intermediates, and delivers the final product. This approach not only increases throughput but also allows for rapid optimization of reaction conditions through automated design of experiments (DoE).

Advanced Spectroscopic Techniques for Structural Characterization and Reaction Monitoring

Precise structural confirmation and real-time analysis of reaction kinetics are crucial for modern chemical research. Advanced spectroscopic techniques are central to future studies of this compound.

Structural Elucidation: While standard techniques like 1D NMR (¹H and ¹³C) and FT-IR are routine, advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) will be essential for unambiguously assigning the structure of new, more complex derivatives. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition of novel compounds derived from the scaffold. mdpi.com These techniques were used to definitively characterize the cyclization products of the closely related 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, demonstrating their power. mdpi.com

Reaction Monitoring: The development of in situ spectroscopic methods allows chemists to "watch" reactions as they happen. Techniques like in situ FT-IR or NMR spectroscopy can track the concentration of reactants, intermediates, and products in real-time. rsc.orgacs.org This provides invaluable kinetic data and mechanistic insight, enabling rapid optimization and ensuring process safety, particularly when integrated into flow chemistry systems. rsc.org Additionally, advanced calorimetric methods like differential fast scanning calorimetry can be used to study physical transitions and crystallization behavior, which is important for purification and formulation. researchgate.net

Table 3: Spectroscopic Data for a Related Benzoic Acid Derivative

Data adapted from the characterization of a cyclized derivative of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. mdpi.com

| Technique | Observation Type | Typical Data Points |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons (6.0-8.0 ppm), Benzylic CH₂ (~5.0 ppm), Carboxylic acid OH (~12-13 ppm) |

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl C=O (~165-170 ppm), Aromatic carbons (100-160 ppm), Benzylic CH₂ (~70 ppm) |

| FT-IR | Wavenumber (cm⁻¹) | O-H stretch (carboxylic acid, broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) |

| HRMS (ESI) | m/z | [M-H]⁻ ion, calculated vs. found exact mass |

Design of Next-Generation Scaffolds Leveraging the this compound Architecture

The this compound structure is not just a synthetic intermediate but a valuable scaffold for designing new functional molecules, particularly in medicinal chemistry. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy and carboxylic acid groups provide vectors for further modification. nih.gov

Research has already demonstrated the potential of this core structure. For example, derivatives of a (3′-benzyloxy)-3-fluoro-biphenyl structure have been synthesized and shown to possess antibacterial activity by inhibiting the FabI enzyme. asianpubs.org This highlights the utility of the scaffold in designing new anti-infective agents.

Future work will likely expand on this, using the this compound core to build molecules for various biological targets. This includes its use in creating PROTACs (proteolysis-targeting chimeras), where the scaffold could serve as a linker or part of the ligand that binds to a target protein. nih.gov The rational design of new bioactive molecules is a major trend, and this scaffold provides a versatile and promising starting point for developing new drug candidates. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-5-fluorobenzoic acid, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The synthesis typically involves fluorination and benzyl protection steps. For example:

Fluorination : Direct electrophilic fluorination of the benzoic acid precursor using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

Benzyl Protection : Reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or THF at 60–80°C to introduce the benzyloxy group .

Key Optimization :

- Use TLC or HPLC to monitor reaction progress and minimize over-fluorination.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired product .

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| Benzyl bromide | Protecting agent | K₂CO₃, DMF, 70°C, 12h | 75–85% |

| DAST | Fluorinating agent | DCM, 0°C → RT, 6h | 60–70% |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. A single peak with >95% area confirms purity .

- Structural Confirmation :

- X-ray Crystallography : Solve the crystal structure using SHELXL (space group , Z = 4) to confirm substituent positions .

- NMR : -NMR should show a singlet for the benzyloxy methylene protons (~4.8 ppm) and a doublet for the aromatic fluorine-coupled proton (~7.2 ppm, ) .

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The benzyloxy group acts as a directing group in Suzuki-Miyaura couplings. For example:

- Suzuki Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, in dioxane/water (3:1) at 80°C for 12h. The benzyloxy group stabilizes the transition state, enhancing regioselectivity .

Note : Protect the carboxylic acid as a methyl ester during coupling to prevent side reactions.

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The fluorine atom enhances binding via halogen bonds with Arg120 .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Conflicting solubility reports (e.g., in DMSO vs. methanol) may arise from varying crystallinity.

- Crystallinity Analysis : Perform PXRD to compare batches. Amorphous forms exhibit higher solubility.

- Solubility Enhancement : Use co-solvents (e.g., 10% PEG-400 in water) or formulate as a sodium salt .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Collect organic solvents in halogenated waste containers .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Variations in melting points (e.g., 145–150°C) may stem from polymorphic forms or impurities.

- DSC Analysis : Perform differential scanning calorimetry to identify polymorphs.

- Recrystallization : Standardize purification using ethanol/water (7:3) to isolate the thermodynamically stable form .

Biological and Material Applications

Q. What strategies can enhance the compound’s bioavailability for pharmacological studies?

- Methodological Answer :

- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide to improve membrane permeability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.